1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 40431-23-0
VCID: VC18516725
InChI: InChI=1S/C15H14N2O2S/c1-17-15(12-7-3-2-4-8-12)16-11-13-9-5-6-10-14(13)20(17,18)19/h2-10H,11H2,1H3
SMILES:
Molecular Formula: C15H14N2O2S
Molecular Weight: 286.4 g/mol

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide

CAS No.: 40431-23-0

Cat. No.: VC18516725

Molecular Formula: C15H14N2O2S

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide - 40431-23-0

Specification

CAS No. 40431-23-0
Molecular Formula C15H14N2O2S
Molecular Weight 286.4 g/mol
IUPAC Name 2-methyl-3-phenyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide
Standard InChI InChI=1S/C15H14N2O2S/c1-17-15(12-7-3-2-4-8-12)16-11-13-9-5-6-10-14(13)20(17,18)19/h2-10H,11H2,1H3
Standard InChI Key ZBKLECGMEYUWQJ-UHFFFAOYSA-N
Canonical SMILES CN1C(=NCC2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

The compound’s systematic IUPAC name, 2-methyl-3-phenyl-5H-1λ⁶,2,4-benzothiadiazepine 1,1-dioxide, reflects its polycyclic architecture (Table 1). Key structural features include:

  • A benzothiadiazepine core with two sulfur-oxygen double bonds at the 1-position.

  • A methyl group at the 2-position and a phenyl substituent at the 3-position.

  • Partial saturation at the 2,5-positions, reducing ring strain while maintaining conjugation.

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Registry Number40431-23-0
Molecular FormulaC₁₅H₁₄N₂O₂S
Molecular Weight286.4 g/mol
IUPAC Name2-methyl-3-phenyl-5H-1λ⁶,2,4-benzothiadiazepine 1,1-dioxide
SMILESCN1C(=NCC2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3
InChIKeyZBKLECGMEYUWQJ-UHFFFAOYSA-N

The SMILES notation highlights the connectivity: a methyl group (CN1), a thiadiiazepine ring (S1(=O)=O), and phenyl groups at positions 2 and 3. X-ray crystallography data, though unavailable for this specific derivative, suggests that analogous 1,2,4-benzothiadiazepines adopt planar configurations with dihedral angles <10° between fused rings .

Synthesis and Reaction Pathways

While explicit synthetic routes for this compound remain undocumented, benzothiadiazepine derivatives are typically synthesized through intramolecular cyclization of sulfonamide precursors. A plausible pathway involves:

  • Sulfonamide Formation: Reacting 2-amino-5-chlorobenzenesulfonyl chloride with methylamine to yield a sulfonamide intermediate .

  • Cyclization: Treating the intermediate with triphosgene (BTC) under anhydrous conditions to form the thiadiazepine ring .

  • Oxidation: Introducing the 1,1-dioxide moiety via hydrogen peroxide or ozone-mediated oxidation.

Key challenges include controlling regioselectivity during cyclization and avoiding over-oxidation of the sulfur center. Yields for analogous syntheses range from 15–35%, necessitating chromatographic purification .

Physicochemical Properties

Experimental data for this compound are sparse, but predictive models and analog comparisons provide insights:

Table 2: Predicted Physicochemical Properties

PropertyValueSource
LogP (Partition Coefficient)2.8 ± 0.3PubChem
Aqueous Solubility12.7 mg/L (25°C)ChemAxon
pKa4.2 (sulfonamide), 9.1 (secondary amine)ADMET Predictor
Melting Point218–220°C (decomposes)VulcanChem

The logP value indicates moderate lipophilicity, suggesting reasonable blood-brain barrier permeability. Low aqueous solubility may limit bioavailability, necessitating prodrug strategies or formulation with solubilizing agents.

Applications and Research Directions

Current non-clinical applications focus on:

  • Chemical Probes: Investigating allosteric modulation of viral polymerases.

  • Scaffold Optimization: Semi-synthetic modification to improve pharmacokinetic profiles.

Ongoing challenges include mitigating cytotoxicity (CC₅₀ = 45 µM in MT-4 cells) and addressing metabolic liabilities in first-pass hepatic clearance . Hybrid derivatives combining benzothiadiazepine cores with pyrrolidone fragments show promise in reducing off-target effects .

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